7-Hydroxyheptaphylline
Description
7-Hydroxyheptaphylline is a carbazole alkaloid predominantly isolated from the roots of Clausena species, such as Clausena harmandiana and Clausena excavata. It belongs to a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic structure with a carbazole backbone . The compound is distinguished by a hydroxyl group at the C-7 position, a structural feature critical to its bioactivity. It has been identified through spectroscopic methods, including $ ^1H $ NMR, which confirmed its structure by comparison with established data .
This compound exhibits notable antioxidant properties, demonstrated through DPPH radical scavenging and lipid peroxidation inhibition assays. However, its activity is moderate compared to other coumarins and carbazoles in the same plant extracts, such as clausarin .
Properties
CAS No. |
170663-15-7 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2,7-dihydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO3/c1-10(2)3-5-14-17-15(7-11(9-20)18(14)22)13-6-4-12(21)8-16(13)19-17/h3-4,6-9,19,21-22H,5H2,1-2H3 |
InChI Key |
NRWURNOYKGONNZ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)O)C=O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)O)C=O)O)C |
melting_point |
194-196°C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Heptaphylline
7-Methoxyheptaphylline
Nordentatin
- Structure: A coumarin derivative with a pyranocoumarin skeleton.
Clausarin
- Structure : A coumarin with a fused furan ring.
- Bioactivity : The strongest antioxidant in Clausena extracts (IC$_{50}$ ~5 µg/mL in DPPH assays), outperforming this compound .
Bioactivity Comparison
Table 1: Antioxidant and Cytotoxic Activities of Selected Compounds
Key Findings:
- Structural-Activity Relationship : The C-7 hydroxyl group in this compound enhances antioxidant activity compared to its methoxy or unsubstituted analogues. However, clausarin’s coumarin scaffold confers superior radical scavenging .
- Therapeutic Potential: Nordentatin and clausarin show dual bioactivity (antioxidant and cytotoxic), whereas this compound is primarily antioxidant-focused .
Analytical and Pharmacological Considerations
Quantification in Plant Extracts
This compound is consistently quantified alongside analogues (e.g., heptaphylline, nordentatin) using HPLC-UV methods. A validated protocol achieved 98.35–100.89% recovery for this compound in Clausena harmandiana roots, confirming its stable presence in extracts .
Pharmacokinetic Limitations
While this compound demonstrates in vitro bioactivity, its pharmacokinetic profile (e.g., absorption, metabolism) remains unstudied. In contrast, prodrug strategies have been applied to structurally related compounds like 7-(hydroxymethyl)theophylline to enhance topical delivery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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